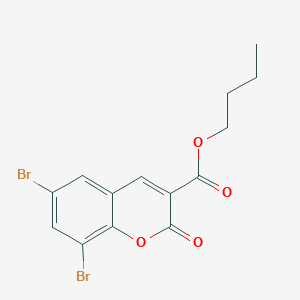

![molecular formula C20H24FN5O3S B2507885 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 887219-75-2](/img/structure/B2507885.png)

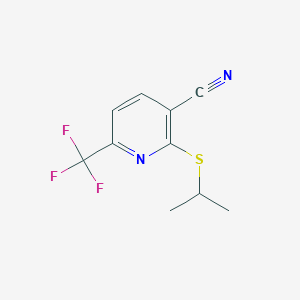

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

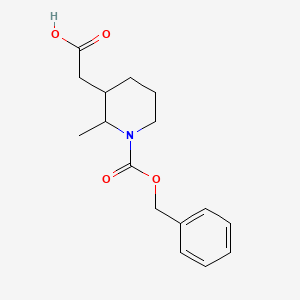

The compound appears to be a complex molecule that includes a thiazolo[3,2-b][1,2,4]triazole moiety, a fluorophenyl group, and a piperazine ring. This structure suggests potential pharmacological activity, given the presence of these functional groups which are often seen in drug molecules.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-α]piperazines has been achieved through the condensation of chloromethyloxadiazoles with ethylenediamines, which suggests a possible route for the synthesis of the compound . The reaction mechanism involves a novel activation mechanism for electron-deficient chloromethyloxadiazoles, which could be relevant for the synthesis of the ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been determined, showing that the piperazine ring adopts a chair conformation and the dihedral angles between the piperazine and benzene rings are around 30 degrees . This information could be extrapolated to the compound , suggesting that the piperazine ring likely adopts a similar conformation.

Chemical Reactions Analysis

The synthesis of related fluorophenyl-piperazine compounds involves key steps such as regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions . These reactions could be relevant to the synthesis and chemical behavior of the compound , particularly in the formation of the thiazolo[3,2-b][1,2,4]triazole moiety.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, related compounds have been synthesized and evaluated for their potential as serotonin-selective reuptake inhibitors (SSRIs) . The presence of a 4-fluorophenyl group and a piperazine moiety is significant, as these are common features in SSRIs. The physical properties such as solubility, melting point, and stability would be influenced by the presence of these functional groups and the overall molecular structure.

科学的研究の応用

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate. These compounds exhibit antimicrobial activities, suggesting their potential application in developing new antimicrobial agents. For example, novel triazole derivatives have been synthesized and found to possess good to moderate activities against various microorganisms, indicating their potential in antimicrobial therapy (Bektaş et al., 2007).

Biological Activities and Receptor Antagonism

Research into the biological activities of triazole derivatives, including those similar to Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate, has identified several compounds with promising pharmacological profiles. Some derivatives have been shown to act as potent antagonists for specific receptors, such as the 5-HT2 receptor, suggesting potential applications in neurological and psychiatric disorders. For instance, certain bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibit significant 5-HT2 antagonist activity, which might be explored further for therapeutic uses (Watanabe et al., 1992).

Green Chemistry Approaches to Synthesis

The synthesis of triazole derivatives and related compounds has also embraced green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. Microwave-assisted synthesis, for example, has been applied to create hybrid molecules containing various pharmacophoric groups, demonstrating the versatility and eco-friendliness of these methods in producing compounds with biological activities (Mermer et al., 2018).

Antitumor Activity

Some novel triazole Schiff bases containing specific functional groups have shown promising antitumor activities. This highlights the potential of such compounds in the development of new anticancer therapies. For instance, certain Schiff bases have demonstrated significant inhibition against tumor cells, suggesting that modifications to the triazole core can enhance antitumor efficacy (Ding et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds with similar structures have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may have anti-inflammatory properties and could potentially affect the NF-kB inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-5-7-14(21)8-6-13)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTYTWALWLEOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

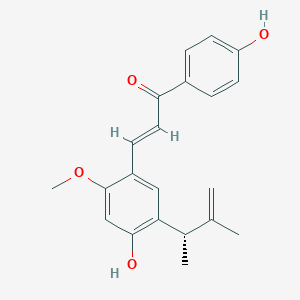

![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)

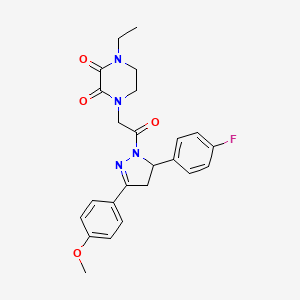

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

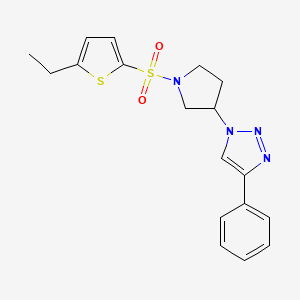

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)